Silanamine, N-(4-bromophenyl)-N,1,1,1-tetramethyl-
Overview
Description
Silanamine, N-(4-bromophenyl)-N,1,1,1-tetramethyl- is an organosilicon compound characterized by the presence of a silicon-nitrogen bond. This compound is notable for its unique structural features, which include a bromophenyl group attached to the nitrogen atom and four methyl groups bonded to the silicon atom. The presence of the bromophenyl group imparts specific chemical properties that make this compound useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-(4-bromophenyl)-N,1,1,1-tetramethyl- typically involves the reaction of trimethylsilylamine with 4-bromobenzyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process involves the nucleophilic substitution of the chloride group by the trimethylsilylamine, resulting in the formation of the desired silanamine compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Silanamine, N-(4-bromophenyl)-N,1,1,1-tetramethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of silanol derivatives.
Reduction Reactions: Reduction of the bromophenyl group can yield phenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azido or cyano derivatives can be formed.
Oxidation Products: Silanol derivatives are the primary products of oxidation reactions.
Reduction Products: Phenyl derivatives are obtained from reduction reactions.
Scientific Research Applications
Silanamine, N-(4-bromophenyl)-N,1,1,1-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silanamine, N-(4-bromophenyl)-N,1,1,1-tetramethyl- involves its interaction with specific molecular targets. The bromophenyl group can engage in electrophilic aromatic substitution reactions, while the silicon-nitrogen bond can participate in coordination chemistry. These interactions enable the compound to modulate various biochemical pathways, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
- Silanamine, N-(4-bromophenyl)-1,1,1-trimethyl-
- Silanamine, N-(4-chlorophenyl)-N,1,1,1-tetramethyl-
- Silanamine, N-(4-fluorophenyl)-N,1,1,1-tetramethyl-
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (bromine, chlorine, fluorine).
- Chemical Properties: The presence of different halogens affects the compound’s reactivity and stability. For instance, the bromine atom in Silanamine, N-(4-bromophenyl)-N,1,1,1-tetramethyl- makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts.
- Applications: While all these compounds have similar applications in chemical synthesis and research, the specific halogen present can influence their suitability for particular reactions or applications.
Properties
IUPAC Name |
4-bromo-N-methyl-N-trimethylsilylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNSi/c1-12(13(2,3)4)10-7-5-9(11)6-8-10/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUMYQKMSNAPBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Br)[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579304 | |
Record name | N-(4-Bromophenyl)-N,1,1,1-tetramethylsilanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89232-80-4 | |
Record name | N-(4-Bromophenyl)-N,1,1,1-tetramethylsilanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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